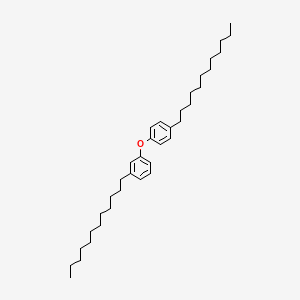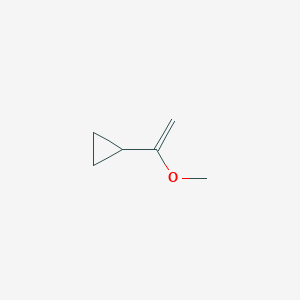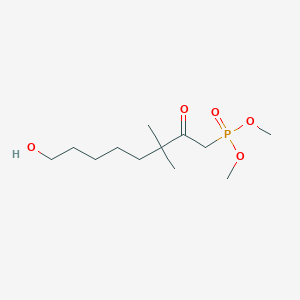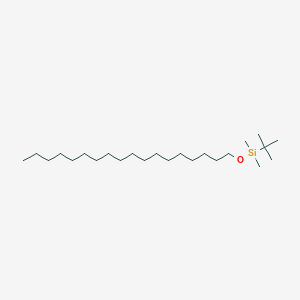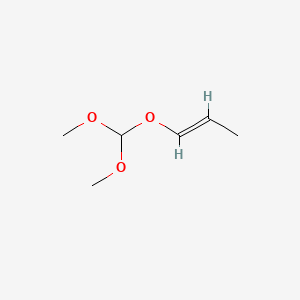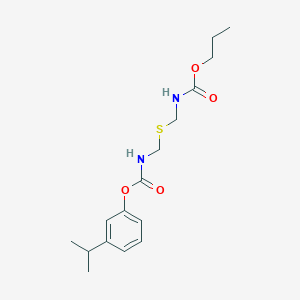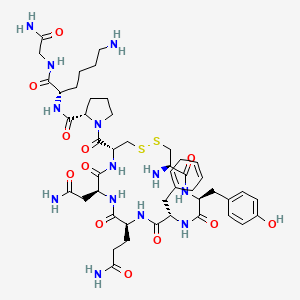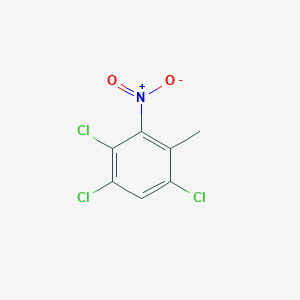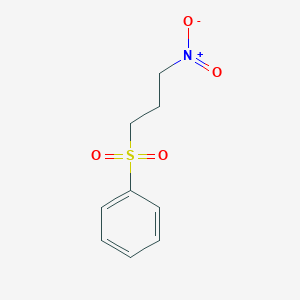
(3-Nitropropane-1-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitropropane-1-sulfonyl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a sulfonyl group (-SO2-) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitropropane-1-sulfonyl)benzene typically involves the nitration and sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group. Subsequently, the sulfonyl group can be introduced using sulfur trioxide (SO3) in the presence of a strong acid like H2SO4 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(3-Nitropropane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and sulfonyl groups influence the reactivity of the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (Cl2, Br2) and Lewis acids (FeCl3) are employed in electrophilic aromatic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of sulfonic acids.
Aplicaciones Científicas De Investigación
(3-Nitropropane-1-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (3-Nitropropane-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and sulfonyl groups influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
Nitrobenzene: Contains only a nitro group attached to the benzene ring.
Benzenesulfonic acid: Contains only a sulfonyl group attached to the benzene ring.
3-Nitrobenzenesulfonic acid: Similar structure but with different positioning of functional groups
Uniqueness
(3-Nitropropane-1-sulfonyl)benzene is unique due to the presence of both nitro and sulfonyl groups, which impart distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical processes and applications.
Propiedades
Número CAS |
66291-13-2 |
|---|---|
Fórmula molecular |
C9H11NO4S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
3-nitropropylsulfonylbenzene |
InChI |
InChI=1S/C9H11NO4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clave InChI |
LXNBJOKSGLKWFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


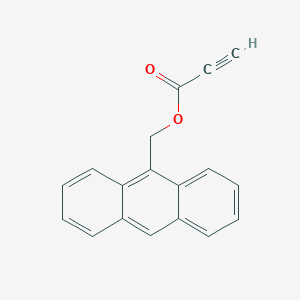
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
